4-(Nitroamino)benzoic acid
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Overview
Description
4-(Nitroamino)benzoic acid is an organic compound that features both a nitro group and an amino group attached to a benzene ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Nitroamino)benzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid derivatives followed by reduction and subsequent functional group transformations. For instance, nitration of benzoic acid can yield 4-nitrobenzoic acid, which can then be reduced to 4-aminobenzoic acid. Further nitration of 4-aminobenzoic acid can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Nitroamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-(Nitroamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Nitroamino)benzoic acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the amino group.
4-Aminobenzoic acid: Similar structure but lacks the nitro group.
3-Nitrobenzoic acid: Nitro group positioned differently on the benzene ring.
Uniqueness
4-(Nitroamino)benzoic acid is unique due to the presence of both nitro and amino groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61734-84-7 |
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Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
4-nitramidobenzoic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)5-1-3-6(4-2-5)8-9(12)13/h1-4,8H,(H,10,11) |
InChI Key |
KRPIFGWIMQIBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N[N+](=O)[O-] |
Origin of Product |
United States |
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